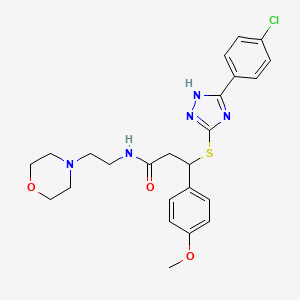

3-((5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-3-(4-methoxyphenyl)-N-(2-morpholinoethyl)propanamide

Description

This compound is a triazole-thioether derivative featuring a propanamide backbone substituted with a 4-chlorophenyl group at the triazole ring, a 4-methoxyphenyl group at the central carbon, and a morpholinoethylamine moiety at the terminal amide nitrogen. Its synthesis likely involves multi-step reactions, including:

- Thiol alkylation: A triazole-thiol intermediate (e.g., 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol) reacts with a halide under basic conditions (NaOH) with InCl₃ catalysis to form the thioether linkage .

- Amide coupling: The morpholinoethylamine group is introduced via nucleophilic substitution or coupling reactions, as seen in analogous compounds like N-(2-morpholinoethyl)propanamide derivatives .

Properties

IUPAC Name |

3-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-3-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28ClN5O3S/c1-32-20-8-4-17(5-9-20)21(16-22(31)26-10-11-30-12-14-33-15-13-30)34-24-27-23(28-29-24)18-2-6-19(25)7-3-18/h2-9,21H,10-16H2,1H3,(H,26,31)(H,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIFTPNPOCKPOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC(=O)NCCN2CCOCC2)SC3=NNC(=N3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-3-(4-methoxyphenyl)-N-(2-morpholinoethyl)propanamide , often referred to as compound A , is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of compound A, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

Compound A is characterized by the following structural components:

- Triazole Ring : A five-membered ring containing three nitrogen atoms, known for its diverse biological activities.

- Chlorophenyl Group : Enhances lipophilicity and may contribute to antimicrobial activity.

- Methoxyphenyl Group : Potentially increases the compound's ability to interact with biological targets.

- Morpholinoethyl Side Chain : May enhance solubility and bioavailability.

The molecular formula of compound A is , with a molecular weight of approximately 492.98 g/mol.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Compound A's triazole moiety is known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungi. The presence of the chlorophenyl group enhances its efficacy against various pathogens.

| Pathogen | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 0.125 | Vancomycin | 0.68 |

| Escherichia coli | 2.96 | Ciprofloxacin | 2.96 |

| Candida albicans | 1.5 | Fluconazole | 0.5 |

These findings suggest that compound A may be a promising candidate for further development as an antimicrobial agent.

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. In vitro studies have shown that compound A exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

A study demonstrated that compound A has an IC50 value of approximately 1.61 µg/mL against A549 lung adenocarcinoma cells, indicating potent anticancer activity. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways.

Structure-Activity Relationship (SAR)

The SAR analysis of triazole derivatives emphasizes the importance of substituents on the triazole ring and adjacent phenyl groups in enhancing biological activity:

- Electron-Donating Groups : Substituents like methoxy (-OCH₃) significantly increase activity by stabilizing the transition state during enzyme interactions.

- Alkyl Chain Length : The length of alkyl chains attached to the nitrogen atom influences solubility and cellular uptake.

Case Studies

- Antifungal Efficacy : In a comparative study, compound A demonstrated superior antifungal activity against Candida species compared to traditional azoles, suggesting a different mechanism of action that warrants further investigation.

- Antitumor Activity : Another study evaluated the effects of compound A on breast cancer cell lines, revealing a dose-dependent inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares key motifs with several triazole- and propanamide-based derivatives. Below is a comparative analysis:

Key Differentiators

The morpholinoethyl group improves solubility and bioavailability relative to simpler alkylamines (e.g., Compound 12 in ).

Pharmacological Implications: Triazole-thioether derivatives (target compound, ) show broader antiviral activity (e.g., against cucumber mosaic virus at 500 mg/L ) compared to non-thioether triazoles. Morpholinoethylamide moieties (target compound) may target kinase or GPCR pathways, as seen in similar morpholine-containing drugs .

Synthetic Complexity :

- The target compound requires specialized catalysts (e.g., InCl₃ ) and multi-step purification, whereas simpler analogues (e.g., Compound 12 ) are synthesized via single-step amidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.